Technical Whitepaper: 2,5-Difluoro-D-homophenylalanine in Peptidomimetic Design
Technical Whitepaper: 2,5-Difluoro-D-homophenylalanine in Peptidomimetic Design
[1]
Executive Summary
This technical guide profiles 2,5-Difluoro-D-homophenylalanine (D-2,5-F2-HoPhe), a non-canonical amino acid increasingly utilized in medicinal chemistry to modulate peptide pharmacokinetics and potency.[1] By combining the steric expansion of the homophenylalanine scaffold with the bioisosteric utility of fluorine, this residue offers a dual mechanism for enhancing proteolytic stability and optimizing hydrophobic interactions in ligand-receptor binding pockets. This document outlines its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.[2][3]
Part 1: Structural & Physicochemical Profile[1]
Molecular Architecture
2,5-Difluoro-D-homophenylalanine (
-
Side-Chain Homologation: The insertion of a methylene (
) group between the -carbon and the phenyl ring extends the side chain length.[1] This increases the "reach" of the aromatic moiety, allowing it to access deep hydrophobic pockets that are sterically unavailable to phenylalanine. -
Fluorine Substitution (2,5-Pattern): The substitution of hydrogen with fluorine at the ortho (2) and meta (5) positions alters the electronic distribution of the aromatic ring.
Physicochemical Properties
The incorporation of D-2,5-F2-HoPhe introduces specific shifts in peptide properties compared to non-fluorinated L-phenylalanine.[1]
| Property | Value / Trend | Mechanistic Impact |
| Molecular Weight | 215.20 g/mol | Moderate increase over Phe (165.19 g/mol ).[1] |
| Configuration | D (R-configuration) | Induces reverse turn structures; confers resistance to endogenous L-proteases.[1] |
| LogP (Lipophilicity) | ~1.8 - 2.1 (Predicted) | Fluorine increases lipophilicity ( |
| Electronic Character | The 2,5-difluoro pattern creates a quadrupole moment that favors orthogonal | |
| Acidity (pKa) | COOH: ~2.1 | | Fluorine's inductive effect ( |
19F NMR Utility
The chemically equivalent environment of the fluorine atoms is rare; in the 2,5-substitution, the fluorines are distinct. This provides two distinct signals in
Part 2: Synthetic Methodologies
Strategic Route Selection
While enzymatic resolution is possible, it often suffers from lower yields for non-natural substrates. The preferred method for high-purity synthesis of the D-isomer is Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation .[1] This route ensures enantiomeric excess (ee) >98% and is scalable.
Protocol: Asymmetric Alkylation via O'Donnell Schiff Base
Objective: Synthesis of 2,5-Difluoro-D-homophenylalanine from 2,5-difluorophenethyl bromide.
Reagents:
-
Substrate: 2,5-Difluorophenethyl bromide (derived from 2,5-difluorophenylacetic acid reduction and bromination).[1]
-
Glycine Equivalent: N-(Diphenylmethylene)glycine tert-butyl ester.[1]
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).[1] Note: Cinchonidine derivatives typically favor the D-isomer (S-configuration at
-carbon in some nomenclatures, but check specific catalyst induction).[1] -
Base: Cesium Hydroxide (
). -
Solvent: Toluene/Chloroform (7:3) at -78°C to -40°C.[1]
Step-by-Step Workflow:
-
Catalyst Preparation: Dissolve the chiral PTC catalyst and the glycine Schiff base in the solvent mixture. Cool to -50°C to suppress background racemic alkylation.
-
Base Addition: Add solid
. Stir for 10 minutes to deprotonate the glycine -carbon. -
Alkylation: Dropwise add 2,5-difluorophenethyl bromide (1.2 eq). The reaction is monitored by HPLC for consumption of the Schiff base.
-
Hydrolysis: Once complete, treat the intermediate with 1M citric acid in THF/Water to cleave the imine and the tert-butyl ester.
-
Purification: The crude amino acid is purified via ion-exchange chromatography (Dowex 50W) followed by recrystallization from Ethanol/Water.[1]
Validation Criteria:
-
Chiral HPLC: Enantiomeric excess (ee) must be >98% (Column: Chiralpak ZWIX(+)).
-
1H NMR: Verify the disappearance of the benzophenone handle and the presence of the homophenyl side chain (multiplets at
2.0-2.6 ppm).
Part 3: Applications in Drug Discovery[3]
Proteolytic Stability & Bioavailability
The D-configuration renders the peptide bond involving 2,5-Difluoro-D-homophenylalanine invisible to standard proteases (e.g., chymotrypsin, pepsin), which strictly recognize L-stereocenters.[1] Furthermore, the 2,5-difluoro substitution blocks metabolic oxidation at the typically reactive para position, extending the plasma half-life (
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Research indicates that fluorinated homophenylalanines are potent pharmacophores in DPP-4 inhibitors (used in Type 2 Diabetes).[1] The extended side chain fills the S1 hydrophobic pocket of the enzyme more effectively than phenylalanine, while the fluorine atoms engage in specific electrostatic interactions with pocket residues (e.g., Arg358).
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how the structural features of 2,5-Difluoro-D-homophenylalanine translate into pharmacological benefits.
Figure 1: Mechanistic mapping of structural features to pharmacological outcomes.[1]
Part 4: Analytical Characterization Data
For researchers verifying the identity of synthesized or purchased material, the following reference data is standard for 2,5-Difluoro-D-homophenylalanine.
| Technique | Expected Signal / Parameter | Notes |
| 1H NMR (400 MHz, D2O) | The | |
| 19F NMR | Two doublets/multiplets around -118 ppm and -124 ppm (approx) | Signals are distinct due to non-equivalence relative to the side chain.[1] |
| Mass Spectrometry | ESI+ Mode. | |
| Specific Rotation | Concentration dependent (c=1, 1N HCl).[1] Value varies by exact conditions; D-isomer is typically levorotatory in acid.[1] |
References
-
Beilstein Journals. (2020).[7] Fluorinated phenylalanines: synthesis and pharmaceutical applications.[3][6][7][][9] Beilstein J. Org.[7] Chem. Retrieved from [Link]
-
National Institutes of Health (NIH). (2004). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors.[1][10] Bioorg Med Chem Lett. Retrieved from [Link]
Sources
- 1. CAS 1012-05-1: dl-homophenylalanine | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1260593-30-3|2,4-Difluoro-L-homophenylalanine|BLD Pharm [bldpharm.com]
- 5. CAS:1260613-73-7, 2,5-Difluoro-D-homophenylalanine-毕得医药 [bidepharm.com]
- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
